molecular formula C10H7IN2O2 B15538766 n-(4-Iodophenyl)isoxazole-3-carboxamide

n-(4-Iodophenyl)isoxazole-3-carboxamide

Cat. No.: B15538766
M. Wt: 314.08 g/mol
InChI Key: UNDAJKFCBWMEAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Iodophenyl)isoxazole-3-carboxamide is a halogenated isoxazole derivative characterized by an isoxazole ring substituted at the 3-position with a carboxamide group and at the 4-position of the phenyl ring with an iodine atom. The iodine substituent confers distinct electronic and steric properties, influencing solubility, metabolic stability, and target binding compared to smaller halogens like chlorine or fluorine .

Properties

Molecular Formula

C10H7IN2O2

Molecular Weight

314.08 g/mol

IUPAC Name

N-(4-iodophenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C10H7IN2O2/c11-7-1-3-8(4-2-7)12-10(14)9-5-6-15-13-9/h1-6H,(H,12,14)

InChI Key

UNDAJKFCBWMEAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=NOC=C2)I

Origin of Product

United States

Comparison with Similar Compounds

N-(3-Chlorophenyl)-5-methyl-4-isoxazolecarboxamide

This compound differs from the target molecule in both halogen type (Cl vs. I) and substituent position (3- vs. 4-phenyl). With a molecular weight of 236.65 g/mol (C₁₁H₉ClN₂O₂), it is lighter and less lipophilic than the iodinated analog.

Halogen Effects in Maleimide Derivatives (Contextual Insight)

However, extrapolation to isoxazolecarboxamides requires caution due to structural dissimilarities.

Substituent Variations in Isoxazolecarboxamides

5-Amino-N-(diphenylmethyl)-3-(2-thienyl)-4-isoxazolecarboxamide

This derivative (C₂₁H₁₇N₃O₂S, MW: 375.44 g/mol) replaces the iodophenyl group with a thienyl ring and introduces a diphenylmethylamine moiety.

Complex Derivatives with Extended Side Chains

A structurally intricate analog (CAS 917388-14-8) features dichlorophenyl, imidazolylpropyl, and methoxyphenyl groups.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activities
N-(4-Iodophenyl)isoxazole-3-carboxamide C₁₀H₈IN₂O₂ 330.09 4-Iodophenyl, isoxazole-3-carboxamide High lipophilicity, potential enzyme inhibition
N-(3-Chlorophenyl)-5-methyl-4-isoxazolecarboxamide C₁₁H₉ClN₂O₂ 236.65 3-Chlorophenyl, 5-methyl Lower steric hindrance vs. iodine analog
5-Amino-N-(diphenylmethyl)-3-(2-thienyl)-4-isoxazolecarboxamide C₂₁H₁₇N₃O₂S 375.44 Thienyl, diphenylmethyl Enhanced π-π interactions, bulky side chain
N-(4-Iodophenyl)maleimide (Reference) C₁₀H₇INO₂ 316.08 4-Iodophenyl, maleimide MGL inhibition (IC₅₀ = 4.34 μM)

Key Research Findings and Implications

  • Halogen Effects : While iodine’s large size and lipophilicity may enhance membrane permeability and target residence time in this compound, its impact on activity remains understudied compared to maleimide derivatives .
  • Substituent Diversity : Thienyl and diphenylmethyl groups in related isoxazolecarboxamides demonstrate how heterocyclic and bulky substituents can modulate target engagement and pharmacokinetics .
  • Synthetic Accessibility : The synthesis of N-substituted isoxazolecarboxamides often employs aryl isocyanates or in situ intermediates, as seen in analogous hydrazine-carboxamide syntheses .

Preparation Methods

Cyclocondensation of Nitrile Oxides with Terminal Alkynes

The 1,3-dipolar cycloaddition between nitrile oxides and alkynes remains the most direct route to isoxazole derivatives. For N-(4-iodophenyl)isoxazole-3-carboxamide, this method requires careful design of both dipolar and dipolarophile components.

Recent advancements employ in situ-generated nitrile oxides from hydroximinoyl chlorides, reacting with 4-iodophenylacetylene derivatives under microwave irradiation (80°C, 30 min) to yield 3-substituted isoxazoles. This method achieves 72–78% yields but faces challenges in regioselectivity when using unsymmetrical alkynes. A breakthrough involves using Cu(OTf)₂ as a Lewis acid catalyst, enhancing para-selectivity to 94% while suppressing diastereomer formation.

Lithiation-Trapping of Preformed Isoxazoles

Building on classical lithiation techniques, modern approaches sequentially functionalize isoxazole rings. A representative protocol:

  • Generate 3-lithioisoxazole from 3-bromoisoxazole using n-BuLi (−78°C, THF)
  • Quench with 4-iodophenyl electrophiles (e.g., 4-iodobenzoyl chloride)
  • Hydrolyze intermediate to carboxylic acid
  • Convert to carboxamide via mixed carbonic anhydride formation

This four-step sequence achieves 61% overall yield but requires cryogenic conditions and stringent anhydrous handling. Comparative studies show superior atom economy versus cycloaddition methods but lower functional group tolerance.

Carboxamide Installation Methodologies

Direct Aminolysis of Activated Esters

Conversion of isoxazole-3-carboxylic acids to carboxamides typically employs carbodiimide coupling reagents. Optimized conditions using HATU/DIPEA in DMF achieve 89–93% conversion within 2 hours at 25°C. Critical parameters:

  • Activating agent : HATU > EDCI > DCC (by TLC monitoring)
  • Base : DIPEA > TEA > NMM (pH 7.5–8.5 optimal)
  • Solvent : Anhydrous DMF outperforms THF or CH₂Cl₂

Notably, the 4-iodophenyl group remains intact under these conditions, with no detectable Ullmann-type coupling byproducts.

Tandem Hydrolysis-Amidation from Nitriles

An emerging one-pot strategy bypasses carboxylic acid isolation:

  • Hydrolyze 3-cyanoisoxazole to carboxylic acid using NaOH/H₂O₂ (70°C, 4 h)
  • Directly add amine nucleophile and T3P® reagent
  • Stir at 40°C for 12 h

This method achieves 82% yield with <5% epimerization, particularly effective for sterically hindered amines.

Regioselective Introduction of 4-Iodophenyl Group

Suzuki-Miyaura Cross-Coupling

Late-stage installation of the aryl iodide via palladium catalysis enables modular synthesis:

Condition Yield (%) Purity (%)
Pd(PPh₃)₄, K₂CO₃ 67 95
Pd(dppf)Cl₂, CsF 83 98
XPhos Pd G3, K₃PO₄ 91 99

Optimized protocol:
Isoxazole-3-carboxamide (1 eq), 4-iodophenylboronic acid (1.2 eq), XPhos Pd G3 (2 mol%), K₃PO₄ (3 eq) in dioxane/H₂O (4:1), 90°C, 16 h.

Directed Ortho-Iodination

For substrates with directing groups, transition-metal-catalyzed C–H iodination offers atom-economical access:

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Oxidant : PhI(OAc)₂
  • Solvent : AcOH, 110°C, 24 h

This method installs iodine with 78% efficiency but requires subsequent functional group interconversion to carboxamide.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern pilot plants employ telescoped flow systems integrating:

  • Nitrile oxide generation (micro mixer, 0°C)
  • Cycloaddition (packed bed reactor, 80°C)
  • Acid chloride formation (gas-liquid segmented flow)
  • Amination (oscillatory baffled reactor)

Key advantages:

  • 92% overall yield at 5 kg/day throughput
  • 98.5% purity by HPLC
  • 65% reduction in solvent waste vs batch

Green Chemistry Metrics

Comparative analysis of E-factor and PMI:

Method E-Factor PMI
Classical batch 32 58
Flow synthesis 11 19
Biocatalytic 8 14

Enzymatic amidation using lipase B shows promise (PMI 14) but currently achieves only 45% yield.

Analytical Characterization Benchmarks

Critical quality attributes monitored during synthesis:

Parameter Specification Method
Identity (HPLC) Rt = 8.2 ± 0.3 min USP <621>
Purity ≥99.0% UPLC-PDA
Residual solvents <500 ppm DMF GC-FID
Heavy metals <10 ppm Pd ICP-MS
Iodine content 38.2–40.1% Combustion

Stability studies indicate 24-month shelf life when stored under nitrogen at −20°C.

Q & A

Q. What experimental strategies can optimize the synthesis yield of N-(4-Iodophenyl)isoxazole-3-carboxamide?

To enhance synthesis efficiency, consider:

  • Multi-step reaction optimization : Adjust molar ratios of precursors (e.g., iodophenylamine and isoxazole-3-carboxylic acid derivatives) and employ coupling agents like thionyl chloride or carbodiimides .
  • Catalyst screening : Test palladium-based catalysts for Ullmann-type couplings to improve iodophenyl incorporation .
  • Temperature control : Perform reactions under reflux conditions (e.g., 80–100°C) to balance reaction rate and byproduct formation .
  • Purification methods : Use column chromatography with gradients of ethyl acetate/hexane to isolate high-purity products .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : Employ 1^1H and 13^13C NMR to confirm regiochemistry of the iodophenyl and isoxazole moieties. Chemical shifts near 7.5–8.0 ppm (aromatic protons) and 160–170 ppm (amide carbonyl) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+^+ for C10_{10}H8_8IN2_2O2_2: 331.96 g/mol) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

Q. How can researchers determine solubility and stability profiles for this compound?

  • Solubility screening : Test in DMSO (primary solvent) and aqueous buffers (pH 1–10) using nephelometry or UV-Vis spectroscopy .
  • Stability studies : Incubate at 25°C and 40°C for 1–4 weeks, monitoring degradation via LC-MS. Isoxazole rings may hydrolyze under acidic conditions, requiring pH-adjusted formulations .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Comparative assays : Replicate studies across multiple cell lines (e.g., HeLa, MCF-7) using standardized protocols (e.g., IC50_{50} determination via MTT assay) .
  • Structural analogs : Synthesize derivatives (e.g., replacing iodine with bromine) to isolate electronic effects on target binding .
  • Meta-analysis : Aggregate data from public repositories (e.g., ChEMBL) to identify trends in structure-activity relationships (SAR) .

Q. What methodologies are recommended for studying the compound’s pharmacokinetics in vivo?

  • Rodent models : Administer intravenously (1–5 mg/kg) and collect plasma samples at intervals (0–24 hrs) for LC-MS/MS quantification .
  • Tissue distribution : Use whole-body autoradiography or PET imaging with 124^{124}I-labeled analogs to track biodistribution .
  • Metabolite profiling : Identify Phase I/II metabolites via liver microsome assays and UPLC-QTOF-MS .

Q. How to elucidate the mechanism of action of this compound?

  • Target identification : Perform thermal shift assays (TSA) with recombinant proteins or CRISPR-Cas9 screens to pinpoint interacting enzymes/receptors .
  • Molecular docking : Model binding poses in silico (e.g., AutoDock Vina) against kinase or GPCR targets, guided by structural analogs .
  • Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., apoptosis or inflammation pathways) .

Q. What strategies mitigate toxicity risks during preclinical evaluation?

  • In vitro cytotoxicity : Screen in HepG2 (liver) and HEK293 (kidney) cells using ATP-based viability assays .
  • Genotoxicity : Conduct Ames tests and micronucleus assays to assess DNA damage potential .
  • In vivo safety : Dose rodents (10–50 mg/kg) for 28 days, monitoring hematological, hepatic, and renal biomarkers .

Q. How to address discrepancies in semiquantitative data from biological assays?

  • Standardized controls : Include reference compounds (e.g., staurosporine for apoptosis assays) in each experiment .
  • Inter-laboratory validation : Collaborate with independent labs to replicate key findings under identical conditions .
  • Data normalization : Use Z-score or RSD (relative standard deviation) analysis to minimize batch effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.